molecular formula C17H22N4O2 B2665870 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1797641-77-0

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2665870
CAS No.: 1797641-77-0
M. Wt: 314.389
InChI Key: HPHJGEHSOOFRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a pyrazole moiety, making it a complex and intriguing molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Intermediate: Starting with 4-methoxyaniline, the piperidine ring is formed through a cyclization reaction.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then coupled with the piperidine-phenyl intermediate through a condensation reaction.

    Final Coupling: The final step involves coupling the pyrazole moiety with the piperidine-phenyl intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of a dihydropyrazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-imidazol-1-yl)acetamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-triazol-1-yl)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the acetamide group (pyrazole vs. imidazole vs. triazole).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and solubility.
  • Biological Activity: The different heterocyclic rings can result in distinct biological activities and pharmacological profiles, making each compound unique in its applications.

This detailed article provides a comprehensive overview of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-16-7-11-20(12-8-16)15-5-3-14(4-6-15)19-17(22)13-21-10-2-9-18-21/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJGEHSOOFRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.